N''-Methyl-N-nitro-N'-nitrosoguanidine
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Overview
Description
N’‘-Methyl-N-nitro-N’-nitrosoguanidine: is a chemical compound known for its potent mutagenic and carcinogenic properties. It is widely used in scientific research as a tool to induce mutations and study the mechanisms of carcinogenesis. The compound is known to add alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA, leading to transition mutations between GC and AT base pairs .
Preparation Methods
Synthetic Routes and Reaction Conditions: N’‘-Methyl-N-nitro-N’-nitrosoguanidine can be synthesized through the reaction of N-methyl-N-nitrosourea with nitroguanidine. The reaction typically involves the use of an acidic medium to facilitate the nitrosation process. The compound is usually obtained as yellow crystals with a melting point of 118°C, decomposing at higher temperatures .
Industrial Production Methods: Industrial production of N’‘-Methyl-N-nitro-N’-nitrosoguanidine involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the compound’s hazardous nature, including its sensitivity to heat and potential to detonate under high impact .
Chemical Reactions Analysis
Types of Reactions: N’‘-Methyl-N-nitro-N’-nitrosoguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroguanidine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products:
Oxidation: Nitroguanidine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted guanidine compounds.
Scientific Research Applications
Chemistry: N’‘-Methyl-N-nitro-N’-nitrosoguanidine is used as a source of diazomethane in organic synthesis. Diazomethane is a versatile reagent for methylation reactions and the preparation of other diazo compounds .
Biology: The compound is employed in mutagenesis studies to induce mutations in various organisms, including bacteria and mammalian cells. It is particularly useful in studying DNA repair mechanisms and the effects of mutagens on genetic material .
Medicine: In medical research, N’‘-Methyl-N-nitro-N’-nitrosoguanidine is used to induce cancer in animal models, allowing researchers to study the development and progression of tumors. This helps in understanding the molecular basis of cancer and testing potential therapeutic agents .
Industry: The compound is used in the production of certain pharmaceuticals and agrochemicals. Its ability to induce mutations is harnessed in the development of new strains of microorganisms for industrial applications .
Mechanism of Action
N’‘-Methyl-N-nitro-N’-nitrosoguanidine exerts its effects by alkylating DNA. It adds alkyl groups to the O6 position of guanine and the O4 position of thymine, leading to transition mutations between GC and AT base pairs. These mutations do not cause significant distortion in the DNA double helix, making them difficult to detect by the DNA mismatch repair system . The compound’s mutagenic and carcinogenic properties are primarily due to these DNA modifications .
Comparison with Similar Compounds
N-Methyl-N-nitrosourea: Another potent mutagen and carcinogen used in similar research applications.
Nitrosoguanidine: Shares similar mutagenic properties but differs in its chemical structure and reactivity.
Uniqueness: N’‘-Methyl-N-nitro-N’-nitrosoguanidine is unique in its ability to produce diazomethane, a valuable reagent in organic synthesis. Its specific alkylation pattern on DNA also makes it a preferred choice for certain mutagenesis studies .
Properties
CAS No. |
66542-13-0 |
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Molecular Formula |
C2H5N5O3 |
Molecular Weight |
147.09 g/mol |
IUPAC Name |
2-methyl-1-nitro-3-nitrosoguanidine |
InChI |
InChI=1S/C2H5N5O3/c1-3-2(4-6-8)5-7(9)10/h1H3,(H2,3,4,5,8) |
InChI Key |
POJDZWIPNZWPAU-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NN=O)N[N+](=O)[O-] |
Origin of Product |
United States |
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